[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
Overview
Description
[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol is a useful research compound. Its molecular formula is C26H19ClFN3O3 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of CHEMBL3542268 are the epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) . These receptors play a crucial role in cell proliferation and survival, particularly in the context of cancer .
Mode of Action
CHEMBL3542268 is a 4-anilinoquinazoline kinase inhibitor . It interacts with its targets by reversibly binding to the intracellular tyrosine kinase domains of both EGFR and HER2 . This binding prevents receptor autophosphorylation upon ligand binding, thereby blocking the activation of downstream second messengers such as Erk1/2 and Akt . This ultimately regulates cellular proliferation and survival in ERBB1- and ERBB2-expressing tumors .
Biochemical Pathways
The inhibition of EGFR and HER2 by CHEMBL3542268 affects several biochemical pathways. The most notable of these is the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation . By inhibiting the activation of Akt, the compound can induce apoptosis in cancer cells .
Pharmacokinetics
Similar compounds like lapatinib are known to have variable bioavailability and are metabolized primarily in the liver, mostly through cyp3a-mediated processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of CHEMBL3542268’s action is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR and HER2 . This can lead to the reduction of tumor size and potentially prevent the spread of cancer .
Biochemical Analysis
Biochemical Properties
CHEMBL3542268 plays a crucial role in biochemical reactions, particularly in the inhibition of the epidermal growth factor receptor (EGFR). The compound interacts with various enzymes and proteins, including wild-type recombinant EGFR, where it exhibits an IC50 value of 5.10 nM . The interaction involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of CHEMBL3542268 on various cell types and cellular processes are profound. The compound influences cell function by inhibiting EGFR signaling pathways, which are critical for cell growth and differentiation. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. In cancer cells, CHEMBL3542268 has been shown to decrease the expression of genes involved in cell cycle progression and increase the expression of pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of CHEMBL3542268 involves its binding to the ATP-binding site of EGFR, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of tyrosine residues on EGFR, which is necessary for the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. By inhibiting these pathways, CHEMBL3542268 effectively reduces cell proliferation and induces apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL3542268 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that CHEMBL3542268 maintains its inhibitory effects on EGFR over extended periods, leading to sustained reductions in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of CHEMBL3542268 vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity. At higher doses, CHEMBL3542268 can induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity .
Metabolic Pathways
CHEMBL3542268 is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of CHEMBL3542268 within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported by ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, CHEMBL3542268 can bind to plasma proteins, affecting its distribution and accumulation in tissues .
Subcellular Localization
The subcellular localization of CHEMBL3542268 is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to disrupt key signaling pathways and induce cellular responses .
Properties
IUPAC Name |
[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-12,15,32H,13-14H2,(H,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZYAKRBYRQTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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